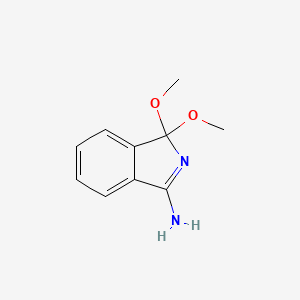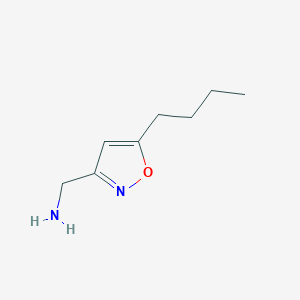
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one
描述
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of an amino group at the 5th position, a 4-chloro-benzyl group at the 1st position, and a carbonyl group at the 3rd position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via nucleophilic substitution reactions using 4-chloro-benzyl halides.
Amination: The amino group at the 5th position can be introduced through amination reactions using suitable amine sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing reaction times and costs.
化学反应分析
Types of Reactions
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-(4-chloro-benzyl)-1,2-dihydro-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives.
科学研究应用
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings with enhanced durability and performance.
作用机制
The mechanism of action of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking substrate access. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
- 1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole
Uniqueness
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a unique combination of electronic effects from the chloro and amino groups, enhancing its reactivity and interaction with biological targets.
属性
CAS 编号 |
197584-45-5 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC 名称 |
5-amino-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-18-13-6-5-11(16)7-12(13)14(19)17-18/h1-7H,8,16H2,(H,17,19) |
InChI 键 |
BNYAQKOCSLZMMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)







